Tapentadol-d3 (hydrochloride) (CRM)
Tapentadol-d3 (hydrochloride) (CRM)
Tapentadol-d3 (CRM) is intended for use as an internal standard for the quantification of tapentadol. Tapentadol is an analytical reference material that is structurally categorized as an opioid. It is a µ-opioid receptor agonist (EC50 = 1.8 µM) and inhibits noradrenaline reuptake in rat single locus coeruleus neurons. It has been shown to suppress pain in animal models and in human clinical trials. This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
1435782-38-9
VCID:
VC0161402
InChI:
InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1/i3D3;
SMILES:
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl
Molecular Formula:
C14H24ClNO
Molecular Weight:
260.82 g/mol
Tapentadol-d3 (hydrochloride) (CRM)
CAS No.: 1435782-38-9
Reference Standards
Cat. No.: VC0161402
Molecular Formula: C14H24ClNO
Molecular Weight: 260.82 g/mol
* For research use only. Not for human or veterinary use.

Description | Tapentadol-d3 (CRM) is intended for use as an internal standard for the quantification of tapentadol. Tapentadol is an analytical reference material that is structurally categorized as an opioid. It is a µ-opioid receptor agonist (EC50 = 1.8 µM) and inhibits noradrenaline reuptake in rat single locus coeruleus neurons. It has been shown to suppress pain in animal models and in human clinical trials. This product is intended for research and forensic applications. |
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CAS No. | 1435782-38-9 |
Molecular Formula | C14H24ClNO |
Molecular Weight | 260.82 g/mol |
IUPAC Name | 3-[(2R,3R)-2-methyl-1-[methyl(trideuteriomethyl)amino]pentan-3-yl]phenol;hydrochloride |
Standard InChI | InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1/i3D3; |
Standard InChI Key | ZELFLGGRLLOERW-RSOVORQTSA-N |
Isomeric SMILES | [2H]C([2H])([2H])N(C)C[C@H](C)[C@@H](CC)C1=CC(=CC=C1)O.Cl |
SMILES | CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl |
Canonical SMILES | CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl |
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